molecular formula C16H11Cl2N3O B11698719 N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide

Cat. No.: B11698719
M. Wt: 332.2 g/mol
InChI Key: IBZQTZSPLWELNZ-AWQFTUOYSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 1H-indole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as an enzyme inhibitor and potential therapeutic agent.

    Industry: Utilized in the development of organic materials and sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The hydrazone linkage allows the compound to form stable complexes with metal ions, enhancing its biological activity. The molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide stands out due to its unique structural features, such as the presence of both indole and hydrazone moieties. This combination enhances its biological activity and makes it a versatile compound for various applications. Its ability to form stable metal complexes and its potential therapeutic properties further distinguish it from similar compounds.

Properties

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-indole-3-carboxamide

InChI

InChI=1S/C16H11Cl2N3O/c17-13-5-3-6-14(18)12(13)9-20-21-16(22)11-8-19-15-7-2-1-4-10(11)15/h1-9,19H,(H,21,22)/b20-9+

InChI Key

IBZQTZSPLWELNZ-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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